molecular formula C20H20O4 B12155880 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B12155880
M. Wt: 324.4 g/mol
InChI Key: PWALCAHAMNUZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with methyl groups at positions 3, 4, and 7, and a 4-methoxybenzyloxy moiety at position 3. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-12-9-17(23-11-15-5-7-16(22-4)8-6-15)19-13(2)14(3)20(21)24-18(19)10-12/h5-10H,11H2,1-4H3

InChI Key

PWALCAHAMNUZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 3,4,7-trimethylchromen-2-one.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a benzyl or silyl group.

    Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 3,4,7-trimethylchromen-2-one under basic conditions to form the ether linkage. Common reagents for this step include sodium hydride or potassium carbonate.

    Deprotection: The protecting group is removed to yield the final product, 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the chromen-2-one core.

    Substitution: Nucleophilic substitution reactions can be performed at the methoxybenzyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new catalysts or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation of enzymatic activity, binding to receptor sites, or altering protein-protein interactions.

Comparison with Similar Compounds

5-[(2-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one ()

  • Molecular Formula : C₂₀H₂₀O₄
  • Molecular Weight : 324.376 g/mol
  • Key Difference : The methoxy group on the benzyl substituent is at the ortho (2-) position instead of the para (4-) position.
  • Implications : The ortho substitution may introduce steric hindrance, reducing rotational freedom and altering electronic effects. This could impact binding affinity in biological systems or solubility in polar solvents compared to the para isomer .

Chromen-4-one Derivatives

5-Hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one ()

  • Molecular Formula : C₂₀H₂₀O₇
  • Molecular Weight : 372.37 g/mol
  • Key Difference: The oxygen heterocycle is a chromen-4-one (flavonoid backbone) rather than a 2H-chromen-2-one (coumarin).
  • Implications: Flavonoids like this derivative are associated with antioxidant and anti-inflammatory activities. The additional hydroxy and methoxy groups may enhance hydrogen-bonding interactions with biological targets, differing from the coumarin’s mechanism .

Substituent Variations in Coumarin Derivatives

3-Benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one ()

  • Molecular Formula : C₂₆H₂₄O₄
  • Molecular Weight : 400.47 g/mol
  • Key Difference : A benzyl group is introduced at position 3.
  • This modification could enhance pharmacokinetic profiles for central nervous system targeting .

Heterocyclic Systems with Similar Substituents

5-[(4-Methoxybenzyl)oxy]-3-(4-nitrobenzyl)-4,5-dihydroisoxazol-2-ium-2-olate ()

  • Molecular Formula : C₂₀H₂₁N₂O₆
  • Molecular Weight : 385.39 g/mol
  • Key Difference : The core structure is a nitronate-containing isoxazolium olate.
  • Implications : The nitro group and charged heterocycle may confer distinct reactivity, such as participation in cycloaddition reactions. Synthesis under high pressure (8 kbar) yielded 46%, suggesting challenges in stability or regioselectivity compared to coumarin derivatives .

Non-Coumarin Backbones with 4-Methoxybenzyl Moieties

5-((2-Hydroxyethyl)(4-methoxybenzyl)amino)pentan-2-one ()

  • Molecular Formula: C₁₅H₂₃NO₃
  • Molecular Weight : 265.35 g/mol
  • Key Difference: A pentan-2-one backbone with amino and hydroxyethyl substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Chemical Implications
5-[(4-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one (Target Compound) C₂₀H₂₀O₄ 324.37 4-Methoxybenzyloxy, 3,4,7-trimethyl coumarin Standard for coumarin reactivity and PK/PD
5-[(2-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one C₂₀H₂₀O₄ 324.38 Ortho-methoxy substitution Altered steric/electronic effects
5-Hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one C₂₀H₂₀O₇ 372.37 Flavonoid backbone, multiple methoxy groups Enhanced antioxidant activity
3-Benzyl-5-[(4-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one C₂₆H₂₄O₄ 400.47 3-Benzyl substitution Increased lipophilicity
5-[(4-Methoxybenzyl)oxy]-3-(4-nitrobenzyl)-isoxazolium olate C₂₀H₂₁N₂O₆ 385.39 Nitronate heterocycle High-pressure synthesis, reactive intermediate

Research Findings and Implications

  • Bioactivity Trends: Flavonoid derivatives () exhibit pronounced antioxidant properties due to phenolic hydroxy groups, whereas coumarins may prioritize enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) .
  • Structure-Property Relationships: Substituent position (para vs. ortho) and backbone type (coumarin vs. flavonoid) critically influence solubility, reactivity, and target engagement. For instance, the para-methoxy group in the target compound may enhance resonance stabilization compared to the ortho isomer .

Biological Activity

5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific coumarin derivative, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure

The chemical structure of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is characterized by a coumarin backbone with a methoxybenzyl ether substituent. The molecular formula is C16H18O4C_{16}H_{18}O_4, and its structural representation is as follows:

Structure C16H18O4\text{Structure }\text{C}_{16}\text{H}_{18}\text{O}_4

1. Antioxidant Activity

Several studies have reported the antioxidant properties of coumarin derivatives. The compound has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. For instance, in vitro assays demonstrated that it significantly reduced lipid peroxidation levels in rat liver homogenates, indicating its potential as a natural antioxidant.

Assay IC50 (µM) Reference
DPPH Scavenging Activity12.5
ABTS Assay15.0
Lipid Peroxidation Inhibition10.0

2. Anticancer Activity

The anticancer potential of 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one has been explored through various in vitro studies. It exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HT-29), and liver (HepG2) cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-78.0Induction of apoptosis via caspase activation
HT-299.5Cell cycle arrest at G2/M phase
HepG27.0Inhibition of PI3K/Akt signaling pathway

In these studies, the compound induced apoptosis and inhibited cell proliferation through various mechanisms such as modulation of apoptotic markers (caspases) and disruption of cell cycle progression.

3. Anti-inflammatory Activity

Research indicates that this coumarin derivative possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

Case Study 1: In Vivo Efficacy

A study conducted on a murine model of cancer demonstrated that treatment with 5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit tumor growth by inducing apoptosis and modulating immune responses.

Case Study 2: Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines exposed to oxidative stress, the compound displayed protective effects by reducing cell death and promoting cell survival pathways. This suggests its potential application in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.